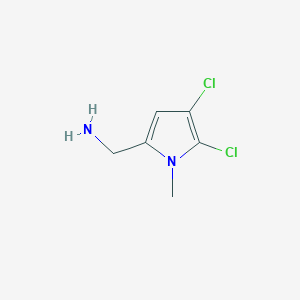
2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
“2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7HBrF6. It is a derivative of trifluorotoluene .
Synthesis Analysis
The synthesis of similar compounds often involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . Another method involves treatment with lithium diisopropylamide (LIDA) at low temperatures .Molecular Structure Analysis
The molecular structure of “2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene” consists of a benzene ring with bromo and trifluoromethyl substituents.Applications De Recherche Scientifique
-
Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are primarily used for the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP derivatives involve complex chemical reactions. The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Serendipitous N, S-difunctionalization of Triazoles with Trifluoromethyl-β-diketones
- Scientific Field : Organic Chemistry .
- Application Summary : A serendipitous regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, has been achieved through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones .
- Methods of Application : The present protocol offered a unique approach for functionalizing both N-acylation and S-alkylation in a concerted fashion .
- Results or Outcomes : The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools .
-
Synthesis of 2,4,6-Tris(trifluoromethyl)benzoic Acid
- Scientific Field : Organic Chemistry .
- Application Summary : “2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene” can potentially be used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .
- Methods of Application : The synthesis involves reacting the starting material with n-butyllithium and carbon dioxide .
- Results or Outcomes : The reaction results in the formation of 2,4,6-tris(trifluoromethyl)benzoic acid .
-
Synthesis of Trifluoromethyl Group-Containing Drugs
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders .
- Methods of Application : The synthesis of these drugs involves complex chemical reactions .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
-
Synthesis of 3-Ethenyl, 3-Ethynyl, 3-Aryl and 3-Cyclopropyl-2,4,5-Trifluorobenzoic Acids
- Scientific Field : Organic Chemistry .
- Application Summary : “1-Bromo-2,4,5-trifluorobenzene” has been used in the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl and 3-cyclopropyl-2,4,5-trifluorobenzoic acids .
- Methods of Application : The synthesis involves a Br-Mg-exchange reaction with i-PrMgBr in THF to yield the organomagnesium compound .
- Results or Outcomes : The reaction results in the formation of 3-ethenyl, 3-ethynyl, 3-aryl and 3-cyclopropyl-2,4,5-trifluorobenzoic acids .
-
Synthesis of 2,3-Dichloro-5-(Trifluoromethyl) Pyridine
- Scientific Field : Agrochemical Industry .
- Application Summary : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
- Methods of Application : The synthesis involves direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : The reaction results in the formation of 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), which is in high demand as a chemical intermediate for the synthesis of several crop-protection products .
Propriétés
IUPAC Name |
2-bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF6/c8-5-3(10)1-2(9)4(6(5)11)7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJUJSRSVAUNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10827669 | |
| Record name | 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10827669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene | |
CAS RN |
844439-00-5 | |
| Record name | 2-Bromo-1,3,5-trifluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10827669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)
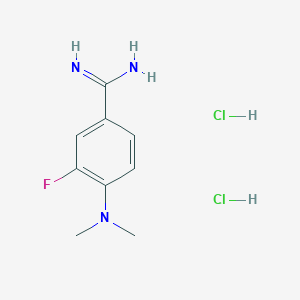
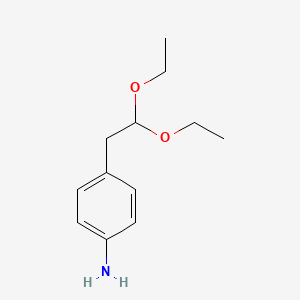
![[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride](/img/structure/B1445648.png)
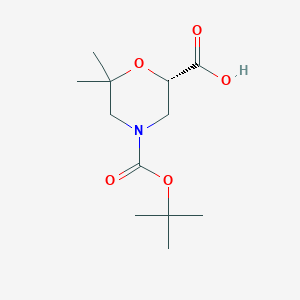


![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)
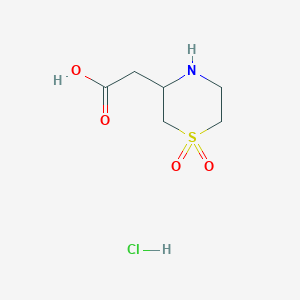
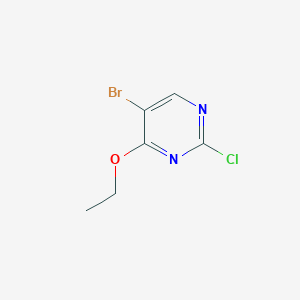


![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B1445663.png)
